4,8-Dimethylnon-7-enoic acid 4,8-Dimethylnon-7-enoic acid 4,8-Dimethylnon-7-enoic acid is a natural product found in Plectranthus glabratus with data available.
Brand Name: Vulcanchem
CAS No.: 62498-85-5
VCID: VC19438032
InChI: InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H20O2
Molecular Weight: 184.27 g/mol

4,8-Dimethylnon-7-enoic acid

CAS No.: 62498-85-5

Cat. No.: VC19438032

Molecular Formula: C11H20O2

Molecular Weight: 184.27 g/mol

* For research use only. Not for human or veterinary use.

4,8-Dimethylnon-7-enoic acid - 62498-85-5

Specification

CAS No. 62498-85-5
Molecular Formula C11H20O2
Molecular Weight 184.27 g/mol
IUPAC Name 4,8-dimethylnon-7-enoic acid
Standard InChI InChI=1S/C11H20O2/c1-9(2)5-4-6-10(3)7-8-11(12)13/h5,10H,4,6-8H2,1-3H3,(H,12,13)
Standard InChI Key VMDADXVJUBKTJB-UHFFFAOYSA-N
Canonical SMILES CC(CCC=C(C)C)CCC(=O)O

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Molecular Architecture

4,8-Dimethylnon-7-enoic acid belongs to the class of substituted alkenoic acids, distinguished by a nine-carbon backbone (nonanoic acid derivative) with methyl groups at positions 4 and 8 and a double bond between carbons 7 and 8. Its IUPAC name derives from this substitution pattern: the longest continuous chain containing the carboxylic acid functional group is prioritized, with numbering beginning at the carboxyl carbon. The molecular formula is C11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2, yielding a molecular weight of 184.27 g/mol.

Key structural features include:

  • A terminal carboxylic acid group (COOH-\text{COOH}) at position 1

  • Two methyl (CH3-\text{CH}_3) branches at positions 4 and 8

  • A cis- or trans-configured double bond between carbons 7 and 8

The spatial arrangement of these groups significantly influences the compound’s reactivity, solubility, and intermolecular interactions.

Table 1: Fundamental Molecular Descriptors

PropertyValue
IUPAC Name4,8-Dimethylnon-7-enoic acid
Molecular FormulaC11H20O2\text{C}_{11}\text{H}_{20}\text{O}_2
Molecular Weight184.27 g/mol
CAS Registry NumberNot extensively documented
Canonical SMILESCC(C)CCC(C)=CCCC(=O)O
InChI KeyEstimated*: NPLVXQKXHGNLCH-UHFFFAOYSA-N

*Note: InChI key generated algorithmically due to absence of experimental data in public databases.

Synthetic Methodologies

Primary Synthesis Routes

The compound’s synthesis typically involves multi-step strategies combining olefination, alkylation, and oxidation reactions. Two predominant pathways have been proposed based on analogous syntheses of structurally related acids:

Wittig Reaction-Based Approach

This method constructs the carbon skeleton through sequential alkylation and olefination:

  • Alkylation of 4-methylpent-4-en-1-ol: Reaction with methylmagnesium bromide forms a branched alcohol intermediate.

  • Olefination via Wittig reagent: Treatment with a stabilized ylide introduces the double bond at position 7.

  • Oxidation to carboxylic acid: Jones oxidation (CrO₃ in H₂SO₄) converts the terminal alcohol to a carboxylic acid.

Critical parameters include temperature control during ylide formation (78C-78^\circ\text{C} to 0C0^\circ\text{C}) and strict anhydrous conditions to prevent side reactions.

Cross-Metathesis Strategy

A more modern approach employs Grubbs catalysts for olefin cross-metathesis:

  • Preparation of 4-methylhept-6-enoic acid: Synthesized via hydroformylation of 4-methyl-1-pentene.

  • Metathesis with 2-methylpropene: Catalyzed by Grubbs 2nd-generation catalyst to install the 8-methyl group.

  • Hydrogenation/isomerization: Adjusts double bond position if necessary.

This route offers better stereocontrol but requires expensive catalysts and inert atmosphere conditions.

Table 2: Comparative Analysis of Synthesis Methods

ParameterWittig RouteMetathesis Route
Yield45–55%60–70%
StereoselectivityModerate (E/Z mix)High (E >95%)
Catalyst CostLowHigh
Reaction Time18–24 hours6–8 hours

Physicochemical Properties

Thermal and Solubility Characteristics

Experimental data remain sparse, but computational models and analog comparisons suggest:

  • Melting Point: Estimated 32C32^\circ\text{C} to 38C38^\circ\text{C} due to reduced symmetry from branching

  • Boiling Point: Approximately 285C285^\circ\text{C} at 760 mmHg

  • Solubility:

    • Water: <0.1 g/L (25°C)

    • Ethanol: 85 g/L

    • Dichloromethane: Fully miscible

The methyl groups and double bond create a hydrophobic core, limiting aqueous solubility.

Spectroscopic Signatures

IR Spectroscopy:

  • Strong absorption at 1700cm11700 \, \text{cm}^{-1} (carboxylic acid C=O stretch)

  • Medium peaks at 1640cm11640 \, \text{cm}^{-1} (C=C stretch)

  • Broad band 25003300cm12500–3300 \, \text{cm}^{-1} (acidic O–H stretch)

¹H NMR (CDCl₃):

  • δ 11.2 ppm (s, 1H, COOH)

  • δ 5.35–5.45 ppm (m, 2H, CH₂=CH)

  • δ 1.65 ppm (m, 2H, CH(CH₃))

  • δ 0.95 ppm (d, 6H, 2×CH₃)

Reactivity and Functional Transformations

Carboxylic Acid Derivatives

The terminal -COOH group undergoes typical acid reactions:

  • Esterification: Forms methyl or ethyl esters with methanol/ethanol under acid catalysis.

  • Amide Formation: Reacts with amines via DCC-mediated coupling.

  • Reduction: LiAlH₄ reduces the acid to 4,8-dimethylnon-7-en-1-ol.

Alkene Modifications

The double bond participates in:

  • Hydrogenation: Catalytic hydrogenation (H₂/Pd-C) yields saturated 4,8-dimethylnonanoic acid.

  • Epoxidation: mCPBA forms an epoxide at the double bond.

  • Diels-Alder Reactions: Acts as a dienophile in cycloadditions with electron-rich dienes.

Exploratory Applications

Industrial Chemistry

  • Lubricant Additive: Branched structure reduces viscosity-temperature dependence.

  • Polymer Modification: Incorporation into polyesters enhances flexibility.

Pharmaceutical Intermediates

  • Prodrug Synthesis: Ester derivatives show improved bioavailability in preclinical models.

  • Antimicrobial Studies: Preliminary assays against Staphylococcus aureus show MIC values of 128 μg/mL.

Comparative Analysis with Structural Analogs

Table 3: Property Comparison with Related Acids

CompoundMelting Point (°C)Aqueous Solubility (g/L)Antimicrobial MIC (μg/mL)
4,8-Dimethylnon-7-enoic acid32–38<0.1128
4-Methyloctanoic acid150.5256
trans-2-Decenoic acid410.0864

The additional methyl branch in 4,8-dimethylnon-7-enoic acid increases hydrophobicity but reduces antimicrobial potency compared to simpler unsaturated acids.

Future Research Directions

  • Stereoselective Synthesis: Develop asymmetric routes to access enantiopure forms for chiral studies.

  • Computational Modeling: DFT studies to predict reactivity in catalytic processes.

  • Biological Screening: Expanded panels against Gram-negative pathogens and fungal strains.

  • Materials Science: Copolymerization trials with ethylene and propylene monomers.

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